molecular formula C20H24O6 B579228 2,3-DI-O-Benzyl-D-glucopyranose CAS No. 18933-71-6

2,3-DI-O-Benzyl-D-glucopyranose

Cat. No.: B579228
CAS No.: 18933-71-6
M. Wt: 360.406
InChI Key: SEJPLCXOYKLKOZ-QUIYGKKVSA-N
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Description

2,3-DI-O-Benzyl-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 2 and 3 are protected by benzyl groups. This compound is often used in carbohydrate chemistry as a building block for more complex molecules due to its stability and reactivity.

Scientific Research Applications

2,3-DI-O-Benzyl-D-glucopyranose has several applications in scientific research:

Safety and Hazards

While specific safety and hazards information for 2,3-DI-O-Benzyl-D-glucopyranose was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

2,3-DI-O-Benzyl-D-glucopyranose finds its utilization in the synthesis of pharmaceuticals and the exploration of carbohydrates . Its presence significantly contributes to the advancement of drug development, targeting afflictions such as diabetes, obesity, and cancer . It is also used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .

Mechanism of Action

Target of Action

Similar compounds are known to be used for glucosylation reactions , suggesting that the targets could be enzymes or proteins involved in these processes.

Mode of Action

2,3-DI-O-Benzyl-D-glucopyranose is a protected carbohydrate hemiacetal . It can be converted into glycosyl donors or used directly as donors . It can also serve as a substrate for nucleophilic addition reactions . The benzyl groups protect the anomeric position during the introduction of benzyl ethers .

Biochemical Pathways

It’s known that it plays a role in glucosylation reactions , which are crucial in various biological processes, including protein folding and cellular signaling.

Result of Action

Given its role in glucosylation reactions , it may influence the function of proteins and other molecules that undergo glucosylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DI-O-Benzyl-D-glucopyranose typically involves the protection of the hydroxyl groups on D-glucose. One common method is the benzylation of D-glucose using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-DI-O-Benzyl-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the original hydroxyl groups.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove benzyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the original hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its selective protection at positions 2 and 3, allowing for specific reactions at other positions while maintaining stability. This selective protection makes it a valuable intermediate in synthetic organic chemistry.

Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c21-11-16-17(22)18(24-12-14-7-3-1-4-8-14)19(20(23)26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17-,18+,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJPLCXOYKLKOZ-QUIYGKKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724817
Record name 2,3-Di-O-benzyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55286-94-7
Record name 2,3-Di-O-benzyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 2,3-Di-O-benzyl-D-glucopyranose in the synthesis of methylene bridged C-disaccharides?

A1: this compound serves as a crucial starting material for generating the C7-nucleophile required in the synthesis. The research specifically utilizes its 1,6-anhydro derivative, 1,6-anhydro-2,3-di-O-benzyl-D-glucopyranose (1), which upon lithiation, transforms into the C7-nucleophile (compound 6B) []. This nucleophile then reacts with specific C6-electrophiles, gluconolactone, and galactonolactone, to form the essential C-C bond needed to construct the target methylene-bridged C-disaccharides [].

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